Ethyl 2-oxopiperidine-1-carboxylate

Beschreibung

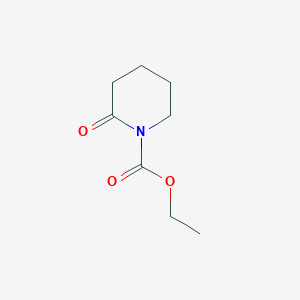

Ethyl 2-oxopiperidine-1-carboxylate is a six-membered heterocyclic compound featuring a piperidine ring with a ketone group at the 2-position and an ethyl ester substituent at the 1-position. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis and pharmaceutical intermediate preparation.

Eigenschaften

IUPAC Name |

ethyl 2-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)9-6-4-3-5-7(9)10/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVAYPJYRXHDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30535835 | |

| Record name | Ethyl 2-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33485-71-1 | |

| Record name | Ethyl 2-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Ethyl 2-oxopiperidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Ethyl 2-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-oxopiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: This compound is explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

Industry: It is utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of ethyl 2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structurally related piperidine and pyrrolidine derivatives, emphasizing substituent effects, reactivity, and safety profiles.

Structural Analogues and Substituent Effects

Key Observations:

- Ring Size : Piperidine derivatives (6-membered) exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered), influencing their metabolic stability and binding affinity in drug design .

- Substituent Position : The 2-oxo group in ethyl 2-oxopiperidine-1-carboxylate enhances electrophilicity at the α-carbon, facilitating nucleophilic additions. In contrast, 3-oxo-pyrrolidine derivatives (e.g., ethyl 3-oxopyrrolidine-1-carboxylate) show distinct reactivity due to ring strain .

- Ester Group : Ethyl esters generally improve solubility in organic solvents compared to bulkier benzyl esters, which may hinder crystallization but enhance lipophilicity .

Q & A

Q. What synthetic routes are commonly employed for the preparation of Ethyl 2-oxopiperidine-1-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via multi-step organic reactions involving piperidine derivatives. A common approach includes:

- Nucleophilic substitution at the piperidine nitrogen, followed by carboxylation or oxidation steps.

- Controlled temperature regulation (e.g., reflux in anhydrous solvents like THF or DCM) and pH adjustments to stabilize intermediates and minimize side reactions .

- Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC or GC-MS .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the piperidine ring structure, ethyl ester group, and ketone functionality. For example, the carbonyl (C=O) signal typically appears at ~170–175 ppm in C NMR .

- IR Spectroscopy : Peaks at ~1720 cm (ester C=O) and ~1650 cm (oxopiperidine C=O) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO) and fragments .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for manipulations .

- First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Toxicity : Due to limited toxicological data, assume acute toxicity and avoid inhalation or ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Comparative Structural Analysis : Cross-reference bioactivity with structurally similar compounds (e.g., Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate) to identify structure-activity relationships (SAR) .

- Environmental Factor Control : Standardize assays for pH, temperature, and solvent composition, as these can alter compound-receptor interactions .

- Reproducibility Checks : Follow CONSORT-EHEALTH guidelines for documenting experimental parameters (e.g., software settings, reagent batches) to enable replication .

Q. What strategies are effective for optimizing reaction yields in the synthesis of this compound derivatives?

- Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading, solvent polarity, and reaction time .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) often improve solubility of intermediates, while non-polar solvents enhance crystallization .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., cyclooxygenase) or receptors. Validate with PubChem bioassay data .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions .

- QSAR Modeling : Train models on datasets of piperidine derivatives to predict pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. How should researchers address discrepancies in crystallographic data for this compound derivatives?

- Refinement Protocols : Use SHELXL for high-resolution refinement, ensuring proper treatment of disorder or twinning in crystals .

- Cross-Validation : Compare X-ray data with NMR/IR results to confirm bond lengths and angles .

- Data Deposition : Submit crystallographic data to repositories like the Cambridge Structural Database (CSD) for peer validation .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.